molecular formula C21H21N5OS B2979807 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 852142-81-5

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2979807
CAS No.: 852142-81-5
M. Wt: 391.49
InChI Key: NWBHWSHDMKDLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 852142-81-5) is a synthetic organic compound with a molecular formula of C21H21N5OS and a molecular weight of 391.49 g/mol . This acetamide derivative features a 1,2,4-triazole ring system linked to an indole moiety via a sulfanyl bridge, a structural motif known to be of significant interest in medicinal chemistry. The 1,2,4-triazole-3-thione scaffold, which is a core structural element of this compound, is extensively documented in scientific literature for its diverse and potent biological activities . Researchers value this class of compounds for its broad-spectrum potential, including investigated applications in chemoprevention and chemotherapy for cancer . The mercapto-substituted 1,2,4-triazole component is a key pharmacophore believed to contribute to these biological effects . Furthermore, structurally related sulfanyltriazole compounds have demonstrated promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in anti-HIV research, showing potential to overcome drug-resistant mutants of the virus . The integration of the indole structure, a common feature in many natural products and pharmaceuticals, further enhances the compound's research value as a scaffold for drug discovery. This product is supplied for non-human research applications and is strictly intended for laboratory use. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this compound as a key intermediate or as a lead structure in developing novel therapeutic agents for oncology and infectious diseases, as well as in biochemical assays to study enzyme inhibition mechanisms.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-8-14(2)10-15(9-13)23-19(27)12-28-21-25-24-20(26(21)3)17-11-22-18-7-5-4-6-16(17)18/h4-11,22H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBHWSHDMKDLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide , often referred to as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S with a molecular weight of approximately 385.5 g/mol. The structure features an indole moiety linked to a triazole ring via a thioether bond, which is critical for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Studies indicate that similar triazole compounds can achieve Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
2-((5-(1H-indol-3-yl)...Staphylococcus aureus0.125
1,2,4-Triazole derivative XEscherichia coli0.250
1,2,4-Triazole derivative YPseudomonas aeruginosa0.500

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For instance, one study reported an IC50 value of 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells . This suggests that the compound could be a candidate for further development in cancer therapy.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3
MCF-7 (Breast Cancer)Not tested

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. The triazole ring is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds . Additionally, the indole moiety may contribute to its interaction with biological targets due to its planar structure and ability to engage in π-stacking interactions.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of triazole derivatives:

  • Case Study on Antimicrobial Efficacy : A study tested various triazole compounds against MRSA strains, demonstrating that certain derivatives had enhanced activity compared to standard antibiotics like vancomycin .
  • Case Study on Anticancer Properties : Research focused on the synthesis and evaluation of indole-triazole hybrids showed that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as novel anticancer agents .

Comparison with Similar Compounds

Oxadiazole vs. Triazole Derivatives

Compounds like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replace the triazole with an oxadiazole. While both heterocycles enhance metabolic stability, oxadiazoles exhibit stronger electron-withdrawing effects, which may alter electronic properties and binding affinities. For example, the C=O stretching frequency in oxadiazole derivatives (1671 cm⁻¹, IR) is distinct from triazole C=N/C-S vibrations (~1600 cm⁻¹) .

Thiadiazole-Based Analogs

Thiadiazole derivatives, such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (), show lower yields (70–80%) compared to triazole syntheses (often >85%) due to the instability of thiadiazole intermediates under reflux conditions .

Substituent Variations

Aryl Group Modifications

The 3,5-dimethylphenyl group in the target compound contrasts with N-(2-nitrophenyl) or N-(3-nitrophenyl) analogs (). Nitro groups introduce strong electron-withdrawing effects, reducing lipophilicity (logP values decrease by ~0.5–1.0) but enhancing π-π stacking in receptor binding. For example, 6b () shows a nitro-substituted aryl group with a distinct $^{1}\text{H}$-NMR signal at δ 8.61 ppm for the aromatic proton .

Indole Positioning

Compounds like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () position the indole moiety at the methylene bridge rather than directly on the triazole.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, and what experimental conditions optimize yield?

  • Answer : The compound can be synthesized via a multi-step approach involving cyclization of 1,2,4-triazole precursors followed by thioetherification. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) under controlled pH is critical to avoid side reactions. Recrystallization from DMF/acetic acid mixtures improves purity . Yield optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, stoichiometry, and solvent ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the indole and triazole moieties. Key signals include:

  • ¹H NMR : Aromatic protons (δ 6.95–7.50 ppm for indole and dimethylphenyl groups), NH resonance (δ ~4.16 ppm), and methyl groups (δ ~2.50 ppm) .
  • EIMS : Molecular ion peaks (e.g., m/z 189 for indole fragments) and fragmentation patterns validate structural integrity .

Q. What preliminary biological activity data exist for this compound, and how should researchers design assays to validate these findings?

  • Answer : Analogous 1,2,4-triazole derivatives exhibit antimicrobial and antifungal activity, particularly when methoxy or indole substituents are present . Researchers should use standardized MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Candida albicans, with positive controls (e.g., fluconazole) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on pharmacological activity?

  • Answer : SAR analysis should focus on varying substituents at the triazole (e.g., methyl vs. hydroxy groups) and acetamide (e.g., dimethylphenyl vs. chlorophenyl) positions. Computational tools like molecular docking can predict binding affinity to target enzymes (e.g., fungal CYP51), while in vitro assays correlate these predictions with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported activity data for structurally similar 1,2,4-triazole derivatives?

  • Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity). Meta-analysis of literature data combined with standardized re-testing under controlled conditions (e.g., CLSI guidelines) can identify critical variables. For example, solubility in DMSO vs. aqueous buffers significantly impacts observed activity .

Q. How can reaction engineering principles improve the scalability of synthesis while maintaining enantiomeric purity?

  • Answer : Membrane separation technologies (e.g., nanofiltration) and continuous-flow reactors enhance purity by minimizing side products. Computational fluid dynamics (CFD) models optimize mixing efficiency and temperature gradients, critical for preserving stereochemistry during scale-up .

Q. What computational methods are recommended for predicting toxicity and metabolic pathways of this compound?

  • Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity (e.g., LD₅₀) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) software like SwissADME. Molecular dynamics simulations can map hepatic metabolism pathways, identifying potential cytochrome P450 interactions .

Q. How should researchers design experiments to assess synergistic effects with existing antimicrobial agents?

  • Answer : Employ checkerboard assays to determine fractional inhibitory concentration indices (FICIs). For example, combining the compound with fluconazole at sub-inhibitory concentrations can reveal synergy (FICI ≤0.5) or antagonism (FICI >4). Statistical validation via ANOVA ensures robustness .

Methodological Resources

  • Experimental Design : Use DoE (e.g., Box-Behnken design) to optimize synthesis parameters with minimal experimental runs .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and assay data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.